4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline
Overview
Description
4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline is a chemical compound with the CAS Number: 87200-62-2 . It has a molecular weight of 241.68 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H12ClN3O2 . The InChI code for this compound is 1S/C10H12ClN3O2/c11-7-5-10(14(15)16)8(12)6-9(7)13-3-1-2-4-13/h5-6H,1-4,12H2 .Physical and Chemical Properties Analysis
The physical form of this compound is solid . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Scientific Research Applications
Ozonation of Anilines in Aqueous Solution
The study of ozonation of anilines, including 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline, in aqueous solutions reveals the formation of less toxic aromatic by-products. This process, essential for wastewater treatment, showcases the transformation of hazardous chemicals into safer compounds, facilitating environmental protection efforts. The identified by-products, such as nitrobenzene and azobenzene, indicate the efficiency of ozonation in degrading anilines and mitigating their environmental impact (Sarasa et al., 2002).
Polyaniline and Polypyrrole: Comparative Study
Research comparing the oxidative polymerization of aniline and pyrrole highlights the significance of these compounds in synthesizing conductive polymers. Such polymers, with applications in electronics and materials science, demonstrate the utility of this compound in creating advanced materials with specific electrical properties. This study underscores the potential for innovative material design using aniline derivatives (Blinova et al., 2007).
Electrochemical Destruction for Wastewater Treatment
The electrochemical degradation of aniline derivatives, including this compound, offers a promising approach to wastewater treatment. This method effectively reduces harmful compounds in water, contributing to environmental safety and public health. The research demonstrates the potential of electrochemical processes in addressing water pollution by breaking down complex organic molecules into less harmful substances (Brillas et al., 1995).
Catalytic Syntheses of Aromatic Amines
The catalytic reduction of nitro compounds, including those related to this compound, is crucial for synthesizing aromatic amines used in dyes, pigments, pharmaceuticals, and agrochemicals. This research highlights the importance of selective catalysts in the chemical industry, facilitating the production of a wide range of valuable compounds while ensuring process efficiency and selectivity (Downing et al., 1997).
Atmospheric Chemistry of Aniline Derivatives
Investigations into the atmospheric reactions of aniline derivatives, including this compound, contribute to our understanding of their environmental fate. This research provides insights into the degradation pathways and lifetimes of these compounds in the atmosphere, informing pollution control and environmental protection strategies (Atkinson et al., 1987).
Safety and Hazards
The safety information for 4-Chloro-2-nitro-5-(1-pyrrolidinyl)aniline indicates that it has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H312, and H332 , which correspond to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively. The precautionary statements include measures to take in case of exposure or if specific incidents occur .
Properties
IUPAC Name |
4-chloro-2-nitro-5-pyrrolidin-1-ylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-7-5-10(14(15)16)8(12)6-9(7)13-3-1-2-4-13/h5-6H,1-4,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMLENQCZLQTDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319772 | |
Record name | 4-chloro-2-nitro-5-pyrrolidin-1-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821917 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
87200-62-2 | |
Record name | 4-chloro-2-nitro-5-pyrrolidin-1-ylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701319772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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